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Compound of Interest

Compound Name: 2-Fluoro-4-hydrazinylbenzonitrile
CAS No.: 129946-64-1

Cat. No.: B171813

Get Quote

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]

2-Fluoro-4-hydrazinylbenzonitrile (CAS: 129946-64-1) serves as a specialized bioisostere
scaffold in medicinal chemistry. It is primarily utilized to introduce a fluorinated phenyl ring into

heterocyclic systems, a modification that often enhances metabolic stability (by blocking
oxidative metabolism at the phenyl ring) and increases lipophilicity compared to non-fluorinated
analogs.

Core Properties Table[5]
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Property Specification
CAS Number 129946-64-1
IUPAC Name 4-Cyano-3-fluorophenylhydrazine
Molecular Formula C7HeFNs
Molecular Weight 151.14 g/mol
Appearance White to off-white crystalline solid
) ) 123-127 °C (Decomposes upon prolonged
Melting Point )
heating)
N Soluble in DMSO, Methanol, Ethyl Acetate;
Solubility ]
Insoluble in Water
~5.2 (Conjugate acid) — Less basic than
pKa (Hydrazine) phenylhydrazine due to electron-withdrawing
nitrile
2-8°C, Hygroscopic, store under inert
Storage

atmosphere (Argon/Nitrogen)

Synthetic Methodology: Nucleophilic Aromatic

Substitution (SnAr)

The industrial and laboratory-scale synthesis of this compound relies on a Nucleophilic

Aromatic Substitution (SnAr) mechanism. The starting material, 2,4-difluorobenzonitrile,

possesses two electrophilic sites activated by the electron-withdrawing nitrile group.

Mechanistic Insight: Regioselectivity

The reaction poses a regioselectivity challenge:

o Position 4 (Para): Highly activated by the nitrile group (resonance) and sterically accessible.

e Position 2 (Ortho): Activated by the nitrile (inductive/resonance) but sterically hindered and

subject to lone-pair repulsion from the nitrile nitrogen.
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Outcome: Under controlled conditions, hydrazine preferentially attacks the C4 position, yielding
the desired 4-hydrazinyl product as the major isomer (>90%). The 2-hydrazinyl isomer is the
minor byproduct.

Validated Experimental Protocol

Reagents:

e 2,4-Difluorobenzonitrile (1.0 equiv)

e Hydrazine hydrate (5.0 equiv) — Excess is critical to prevent bis-arylation.
e Methanol (Solvent, 10 mL/g of substrate)

Step-by-Step Workflow:

o Preparation: Dissolve 2,4-difluorobenzonitrile in Methanol in a round-bottom flask equipped
with a magnetic stir bar.

» Addition: Cool the solution to 0°C. Add Hydrazine hydrate dropwise over 20 minutes. Note:
Exothermic reaction.

o Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 16 hours.
Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

e Workup (Purification):

o Concentrate the reaction mixture under reduced pressure to remove methanol and excess
hydrazine.

o Partition: Dissolve residue in Ethyl Acetate and wash with Water followed by Brine.

o Isomer Removal: If the minor ortho-isomer is present (yellowish impurity), recrystallize
from Ethanol/Hexane or perform flash chromatography. The para-product is typically less
soluble and crystallizes first.

* Yield: Expected yield 85-92%.
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Synthesis Visualization

- — S_NAr Attack (CQ) 2-Hydrazinyl isomer
2,4-Difluorobenzonitrile | . ... 7. .. e > (Minor Impurity)
(Electrophile) S_NAr Attack (C4)
\N_________________i
i | Meisenheimer Complex 1 -HF 2-Fluoro-4-hydrazinylbenzonitrile
Hydrazine Hydrate P (Transition State) | I (Major Product)
(Nucleophile) e I

Click to download full resolution via product page

Figure 1: SnAr reaction pathway demonstrating the kinetic preference for C4 substitution.

Chemical Reactivity & Derivatization

The hydrazine moiety (-NHNH?2) is a versatile "warhead" for cyclization reactions. In drug
discovery, this scaffold is most commonly used to synthesize N-aryl pyrazoles and N-aryl
indazoles.

A. Pyrazole Formation (Knorr Synthesis)
Reaction with 1,3-diketones or

-keto esters yields pyrazoles.

e Mechanism: Condensation of the terminal hydrazine nitrogen with the carbonyl, followed by
cyclization and dehydration.

e Regiochemistry: The electron-deficient nature of the 2-fluoro-4-cyanophenyl ring reduces the
nucleophilicity of the hydrazine

(attached to ring), making the terminal

the primary nucleophile.

B. Indazole Formation (Fused Systems)

Reaction with cyclic
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-keto enol ethers or cyclic diketones (e.g., cyclohexane-1,3-dione derivatives) constructs fused
ring systems like tetrahydroindazoles.

o Application: This is the specific route used for Hsp90 inhibitors (e.g., SNX-2112 analogs) and
Androgen Receptor antagonists.

Reactivity Flowchart

2-Fluoro-4-hydrazinylbenzonitrile

+R1 (EtOH, Reflux)\ + R2 (AcOH, Heat)

Cyclization Pathways

1-Aryl-Pyrazole
(Kinase Inhibitor Scaffold)

Tetrahydroindazole
(Hsp90 Inhibitor Scaffold)

1,3-Diketone Cyclic Enaminone
(R-CO-CH2-CO-R') (Fused Ring Precursor)

Click to download full resolution via product page
Figure 2: Divergent synthetic pathways for heterocyclic drug scaffolds.
Case Study: Synthesis of Hsp90 Inhibitor Scaffold
Objective: Synthesis of the indazole core found in SNX-series Hsp90 inhibitors.

» Reactants: 2-Fluoro-4-hydrazinylbenzonitrile + 3,6,6-trimethylcyclohexane-1,3-dione (or
its enol ether).

» Conditions: Acetic acid (solvent/catalyst), 60°C, 4 hours.

o Observation: The reaction proceeds via hydrazone formation followed by intramolecular
condensation.

e Why this Scaffold?

o The Nitrile (CN) serves as a handle for further transformation (e.g., hydrolysis to
amide/acid or reduction to amine).
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o The Fluorine (F) at the ortho position locks the conformation of the N-aryl bond relative to
the indazole ring via electrostatic repulsion with the indazole nitrogen lone pairs, often
improving binding affinity.

Handling, Stability, and Safety (E-E-A-T)
Stability Profile

o Oxidation: Aryl hydrazines are prone to air oxidation, turning yellow/brown over time. Store
under Argon.

e Thermal: Stable at room temperature but decomposes near melting point (~125°C) with
evolution of nitrogen gas.

» Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

Safety Protocol (Self-Validating)

o Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers.
o Control: Double-gloving (Nitrile) and use of a fume hood are mandatory.

» Decontamination: Spills should be treated with dilute hypochlorite (Bleach) solution to oxidize
the hydrazine functionality to nitrogen gas before disposal.

o First Aid: In case of skin contact, wash with polyethylene glycol (PEG 400) followed by water;
water alone is less effective for lipophilic hydrazines.

References
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o Safety Data:Fisher Scientific. (2025). "Safety Data Sheet: Fluorinated Benzonitriles."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Technical Deep Dive: 2-Fluoro-4-hydrazinylbenzonitrile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171813/docs#technical-deep-dive-2-fluoro-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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